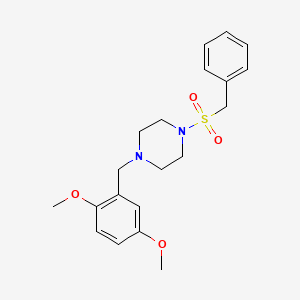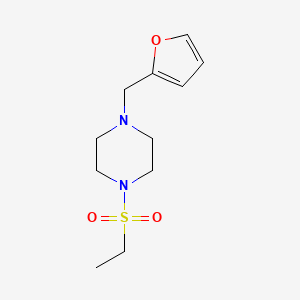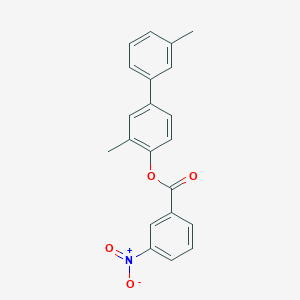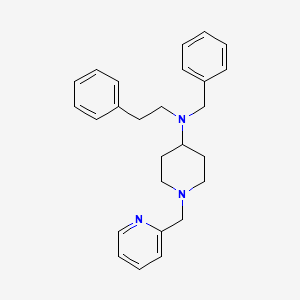![molecular formula C18H15N7O3S2 B10884850 N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10884850.png)
N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE is a complex organic compound characterized by its unique structural components, including a nitrobenzothiazole moiety and a phenyl-tetrazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a nitro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Tetrazole Group: The phenyl-tetrazole moiety is often introduced through a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the benzothiazole and tetrazole intermediates using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
化学反应分析
Types of Reactions
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Aminobenzothiazole: from nitro reduction.
Sulfoxides or sulfones: from oxidation of the benzothiazole ring.
Halogenated derivatives: from substitution reactions.
科学研究应用
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Chemical Biology: It can be used as a probe to study biological pathways involving nitrobenzothiazole or tetrazole derivatives.
作用机制
The mechanism by which N1-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or DNA.
Electronic Applications: The compound’s electronic properties facilitate charge transfer processes in materials science applications.
相似化合物的比较
Similar Compounds
N~1~-(6-Nitro-1,3-benzothiazol-2-yl)butanamide: Lacks the tetrazole group, which may reduce its biological activity.
2-(1-Phenyl-1H-1,2,3,4-tetrazol-5-ylthio)butanamide: Lacks the benzothiazole moiety, potentially altering its electronic properties.
Uniqueness
N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE is unique due to the combination of the nitrobenzothiazole and phenyl-tetrazole groups, which confer distinct electronic and biological properties not found in simpler analogs.
This compound’s multifaceted applications and unique structural features make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C18H15N7O3S2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C18H15N7O3S2/c1-2-14(30-18-21-22-23-24(18)11-6-4-3-5-7-11)16(26)20-17-19-13-9-8-12(25(27)28)10-15(13)29-17/h3-10,14H,2H2,1H3,(H,19,20,26) |
InChI 键 |
DVZGQEIWFBRGBC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)

![4-{[4-(Benzylsulfonyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10884781.png)
![2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine](/img/structure/B10884782.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine](/img/structure/B10884789.png)
![S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate](/img/structure/B10884790.png)
methanone](/img/structure/B10884805.png)

![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10884843.png)
